1-[4-(4-iodophenoxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBRKSJVOPJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Piperidine-Based Receptor Antagonists
- Histamine H3 Receptor Antagonists: Structural analogs, such as 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine derivatives, exhibit high H3 receptor antagonism (pA2 values: 8.43–8.49) . These compounds feature electron-withdrawing substituents (e.g., chloro, nitro) on the benzyl moiety, enhancing receptor affinity.
- Muscarinic M1 Receptor Allosteric Agonists: AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) is a selective M1 agonist with an oxo-butyl spacer and aromatic substitution . The iodophenoxy group in 1-[4-(4-iodophenoxy)butyl]piperidine may similarly engage in hydrophobic interactions but lacks the oxo group critical for AC-42’s activity.
Piperidine Derivatives in Enzyme Inhibition
- Soluble Epoxide Hydrolase (sEH) Inhibitors: N-Acyl and N-sulfonyl substitutions on 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea yield potent sEH inhibitors (IC50 < 10 nM) . The 4-iodophenoxy group in the target compound could mimic the trifluoromethoxy phenyl moiety’s metabolic stability but may introduce steric hindrance affecting binding.
- VMAT2 Inhibitors: Fluorinated piperidine derivatives like 4-(2-fluoroethoxyphenethyl)-1-(4-fluorophenethyl)piperidine exhibit potent inhibition of dopamine uptake at VMAT2 (Ki = 0.024–0.027 µM) . The iodine atom in this compound may enhance lipophilicity (cLogP ~4.0) but could reduce blood-brain barrier penetration compared to fluorine-containing analogs.
Key Data Table: Comparative Analysis
Q & A
Q. What are the standard synthetic routes for 1-[4-(4-iodophenoxy)butyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 4-iodophenol and a bromobutyl-piperidine precursor. Key parameters for optimization include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems .
- Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
Example Table: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. EtOH |
| Catalyst (TBAB) | 10 mol% | +35% yield |
| Temperature | 70°C, 12h | 85% conversion |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer: Use a multi-technique approach:
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Follow guidelines for halogenated aromatic compounds:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks .
- Waste Disposal: Collect in halogenated waste containers; avoid aqueous disposal due to iodine leaching .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodological Answer: Systematically modify structural motifs:
- Iodophenoxy Group: Replace iodine with Br/Cl to assess halogen-dependent receptor binding .
- Alkyl Chain Length: Vary the butyl linker (C3–C5) to study flexibility effects on membrane permeability .
- In Vitro Assays: Test against targets like serotonin receptors (5-HT) using radioligand binding assays .
Example SAR Findings:
| Modification | Biological Activity (IC) |
|---|---|
| Iodophenoxy → Br | 5-HT: 120 nM vs. 85 nM |
| Butyl → Pentyl linker | LogP increased by 0.8 units |
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer: Address discrepancies via:
- Dose-Response Curves: Validate activity across concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
- Theoretical Frameworks: Link results to receptor allosteric modulation models to explain non-linear kinetics .
- Independent Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
Q. What computational strategies predict its interaction with biological targets?
- Methodological Answer: Combine:
- Molecular Docking: Use PubChem 3D conformers (CID: DTXSID20592098) to model binding to dopamine D receptors .
- MD Simulations: Simulate ligand-receptor complexes in lipid bilayers for >100 ns to assess stability .
- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., predicted BBB+: Yes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
